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molecular formula C15H13N3O2 B8320313 1-(3-Methyl-4-nitrophenyl)-2-methylbenzimidazole

1-(3-Methyl-4-nitrophenyl)-2-methylbenzimidazole

Cat. No. B8320313
M. Wt: 267.28 g/mol
InChI Key: HKTQTCWUFPOILX-UHFFFAOYSA-N
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Patent
US04898872

Procedure details

Stannous chloride dihydrate (45.9 g) was added portionwise to a stirred solution of 1-(3-methyl-4-nitrophenyl)-2-methylbenzimidazole (9.2 g) in absolute ethanol (200 cm3) under nitrogen. After heating under reflux for 1 hour, the cooled mixture was basified to pH 9 with aqueous 2.5M sodium hydroxide and extracted with chloroform (3×200 cm3). The combined and dried (MgSO4) organic extracts were evaporated in vacuo to give the title compound (8.9 g) which was characterised spectroscopically then used directly in Preparation 12 without further purification.
[Compound]
Name
Stannous chloride dihydrate
Quantity
45.9 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([N:11]2[C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=3[N:13]=[C:12]2[CH3:20])[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O.[OH-].[Na+]>C(O)C>[CH3:1][C:2]1[CH:3]=[C:4]([N:11]2[C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=3[N:13]=[C:12]2[CH3:20])[CH:5]=[CH:6][C:7]=1[NH2:8] |f:1.2|

Inputs

Step One
Name
Stannous chloride dihydrate
Quantity
45.9 g
Type
reactant
Smiles
Name
Quantity
9.2 g
Type
reactant
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])N1C(=NC2=C1C=CC=C2)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×200 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4) organic extracts
CUSTOM
Type
CUSTOM
Details
were evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1N)N1C(=NC2=C1C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: CALCULATEDPERCENTYIELD 109%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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